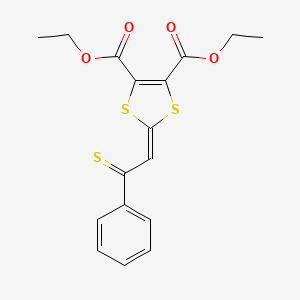
diethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, commonly known as DEDTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of dithiolethiones, which are known for their antioxidant and anti-inflammatory properties. DEDTC has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of DEDTC is not fully understood, but it is believed to involve the activation of various cellular signaling pathways, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. DEDTC has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DEDTC has a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as the ability to modulate cellular signaling pathways. DEDTC has also been shown to have neuroprotective effects, and may have therapeutic implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using DEDTC in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. DEDTC is also relatively easy to synthesize, and can be obtained in large quantities. However, one limitation of using DEDTC is its instability in aqueous solutions, which may make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on DEDTC. One area of interest is the development of DEDTC-based drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory activity of DEDTC, which may lead to the development of more potent compounds. Additionally, further studies are needed to investigate the safety and toxicity of DEDTC in vivo, as well as its potential interactions with other drugs and compounds.
合成方法
DEDTC can be synthesized using a variety of methods, including the reaction of 2-phenyl-2-thioxoethanethiol with diethyl malonate in the presence of a base, such as potassium hydroxide. The resulting product is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield DEDTC. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学研究应用
DEDTC has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and medicinal chemistry. One of the most promising areas of research for DEDTC is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that DEDTC can scavenge free radicals and reduce oxidative stress, which may have therapeutic implications for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S3/c1-3-20-16(18)14-15(17(19)21-4-2)24-13(23-14)10-12(22)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOMNLVRCLRIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=CC(=S)C2=CC=CC=C2)S1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948675.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-4-pentenamide](/img/structure/B4948688.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)
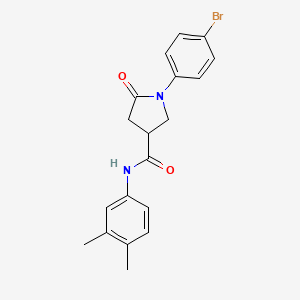
![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)


![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)
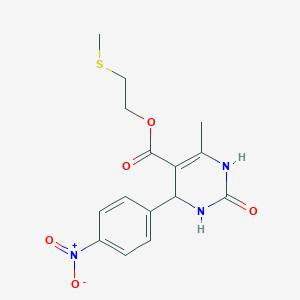
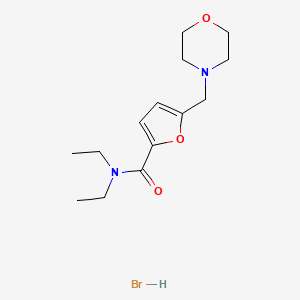
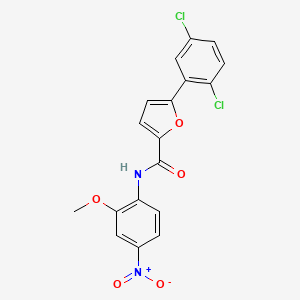
![methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4948771.png)
